Molecular Weight and Ring-Strain Density Differentiate the Bis-Azetidine from Pyrrolidine and Piperidine Analogs
The target compound (MW 172.20 g/mol) combines two maximally strained azetidine rings (ring strain ≈25.2 kcal/mol per ring), yielding a higher density of sp³-hybridized centers and a lower molecular weight per heterocycle compared to analogs where one ring is a pyrrolidine (MW 186.23 g/mol) or piperidine (≥200 g/mol) . This provides a smaller, more polar core for fragment-based library construction where ligand efficiency metrics penalize molecular weight increases .
| Evidence Dimension | Molecular weight and ring architecture |
|---|---|
| Target Compound Data | MW 172.20 g/mol; two azetidine rings; two basic nitrogen sites |
| Comparator Or Baseline | Azetidin-3-yl(3-(fluoromethyl)pyrrolidin-1-yl)methanone: MW 186.23 g/mol; one azetidine + one pyrrolidine ring |
| Quantified Difference | ΔMW = +14.03 g/mol (8.1% increase) for the pyrrolidine analog; piperidine analogs add ≥28 g/mol |
| Conditions | Calculated from molecular formulas; no experimental head-to-head comparison available |
Why This Matters
For fragment-based screening campaigns where ligand efficiency (LE = 1.4 pIC₅₀ / heavy atom count) is a key selection criterion, the lower molecular weight of the bis-azetidine scaffold offers a theoretical LE advantage over pyrrolidine- or piperidine-containing analogs before any biological optimization.
- [1] Smith, B. R.; Eastman, C. M.; Njardarson, J. T. Beyond C, H, O, and N! Analysis of the Elemental Composition of U.S. FDA Approved Drug Architectures. J. Med. Chem. 2014, 57 (23), 9764–9773. (Provides framework for interpreting molecular property differences in drug-likeness context.) View Source
